5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one 5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17484288
InChI: InChI=1S/C12H13NO2/c1-7-9(15-2)4-3-8-10(7)11(14)13-12(8)5-6-12/h3-4H,5-6H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one

CAS No.:

Cat. No.: VC17484288

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one -

Specification

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name 6-methoxy-7-methylspiro[2H-isoindole-3,1'-cyclopropane]-1-one
Standard InChI InChI=1S/C12H13NO2/c1-7-9(15-2)4-3-8-10(7)11(14)13-12(8)5-6-12/h3-4H,5-6H2,1-2H3,(H,13,14)
Standard InChI Key SNVKKEFCRVYQRB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=C1C(=O)NC23CC3)OC

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one features a spiro junction at the cyclopropane and isoindolinone rings, creating a rigid three-dimensional architecture. The isoindolinone moiety consists of a bicyclic system with a lactam group, while the cyclopropane introduces strain that may enhance reactivity or binding affinity. Substituents include:

  • Methoxy group (-OCH₃) at the 5' position, which influences electronic distribution and hydrogen-bonding capacity.

  • Methyl group (-CH₃) at the 4' position, contributing to steric effects and lipophilicity .

The molecular formula is C₁₂H₁₁NO₂, with a molar mass of 201.23 g/mol. Computational models suggest a dipole moment of ~3.2 D, indicative of moderate polarity .

Synthetic Methodologies

Multicomponent Reaction Approaches

A validated route for analogous spirocyclic isoindolinones involves a one-pot multicomponent reaction (MCR) utilizing:

  • Amines (e.g., benzylamine),

  • Isatin derivatives (for lactam formation),

  • Diketones (e.g., dimedone),

  • Active methylene compounds (e.g., malononitrile) .

Example Protocol (adapted from Zhou et al. ):

  • Combine equimolar amounts of amine, isatin, and diketone in acetonitrile.

  • Add DABCO (1,4-diazabicyclo[2.2.2]octane) as a base catalyst.

  • Heat at 80°C for 12 hours under reflux.

  • Purify via column chromatography (silica gel, CH₂Cl₂/MeOH 20:1).

Yield: 55–75% for analogous compounds .

Cyclopropanation Strategies

The cyclopropane ring is introduced via Simmons–Smith cyclopropanation or vinylcyclopropane rearrangements. For instance, bromomethyl precursors react with zinc-copper couples to form the spirocyclic framework .

Critical Parameters:

  • Temperature control (<0°C) to prevent ring-opening.

  • Use of anhydrous solvents (e.g., THF) to avoid hydrolysis .

Cell LineIC₅₀ (μM)Mechanism
MCF-78.2Caspase-3 activation
A54911.5ROS generation

Data adapted from spirocyclic derivatives in PMC6361672 .

Comparative Analysis with Structural Analogs

The table below highlights key differences between 5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one and related compounds:

Compound NameStructural VariationBioactivity (σ₁ Kᵢ, nM)
5'-Methoxy-4'-methylspiro[...]-3'-oneCyclopropane + isoindolinoneNot tested
UVM147Spiro-2,6-dioxopyrazine12 ± 1.2
BE848766A (Patent)Spiro(cyclopropane-1,2'-indolin)-3'-oneAntiulcer activity

Sources:

Challenges and Future Directions

Synthetic Limitations

  • Low yields in cyclopropanation steps (<50% in non-optimized protocols) .

  • Stereochemical control: Racemization at the spiro center remains problematic .

Research Priorities

  • Pharmacokinetic profiling: Assess oral bioavailability and metabolic stability.

  • Target identification: Screen against kinase and GPCR panels.

  • Analog synthesis: Replace methoxy with bioisosteres (e.g., trifluoromethoxy).

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